molecular formula C24H17Cl3N2O5 B2877459 [2-(1,3-benzodioxol-5-yl)cyclopropyl](4-chloro-3-nitrophenyl)methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338749-00-1

[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-chloro-3-nitrophenyl)methanone O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2877459
CAS No.: 338749-00-1
M. Wt: 519.76
InChI Key: YBAGEQMJQZKMAS-ZZIIXHQDSA-N
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Description

Chemical Structure and Formula: The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime (CAS 338749-00-1) has the molecular formula C₂₄H₁₇Cl₃N₂O₅ . Its structure comprises:

  • A 1,3-benzodioxole moiety fused to a cyclopropane ring.
  • A 4-chloro-3-nitrophenyl group attached to the cyclopropane-methanone core.
  • An oxime functional group linked to a 2,4-dichlorobenzyl substituent.

Properties

IUPAC Name

(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-1-(4-chloro-3-nitrophenyl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl3N2O5/c25-16-4-1-15(20(27)9-16)11-34-28-24(14-2-5-19(26)21(7-14)29(30)31)18-10-17(18)13-3-6-22-23(8-13)33-12-32-22/h1-9,17-18H,10-12H2/b28-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAGEQMJQZKMAS-ZZIIXHQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst such as rhodium or copper.

    Attachment of the Benzodioxole Ring: The benzodioxole moiety can be synthesized through a condensation reaction involving catechol and formaldehyde, followed by cyclization.

    Formation of the Methanone Linkage: The methanone linkage is typically formed through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, using a mixture of concentrated nitric and sulfuric acids.

    Oxime Formation: The final step involves the formation of the oxime group through the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl and oxime groups suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The structural features of the molecule suggest it could be a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In industry, this compound might be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals. Its unique structure could impart desirable properties to materials, such as increased stability or specific reactivity.

Mechanism of Action

The mechanism by which 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxime group may form hydrogen bonds with active site residues, while the nitrophenyl group could participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other benzodioxole- and oxime-containing derivatives. Below is a detailed comparison:

Compound Key Structural Differences Molecular Formula Hypothesized Impact
2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime Baseline structure with Cl, NO₂ , and 2,4-dichlorobenzyl groups. C₂₄H₁₇Cl₃N₂O₅ High polarity, electron-deficient aromatic rings; potential for strong receptor binding.
2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(4-methoxybenzyl)oxime Methoxy (OCH₃) replaces Cl/NO₂ on phenyl and Cl on benzyl. C₂₅H₂₃NO₅ (estimated) Increased electron density; reduced reactivity but improved solubility in polar media.
Methylofuran (MFR-a) Contains formylated furan and glutamic acid linkages (biological cofactor). Not applicable Biological function in methanogens; unrelated synthetic applications.
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone core; lacks benzodioxole, oxime, and nitro groups. C₁₄H₁₇ClO Intermediate for fungicides; simpler structure with limited bioactivity scope.

Functional Group Analysis

Electron-Withdrawing vs.

Oxime and Benzyl Linkages :

  • The O-(2,4-dichlorobenzyl)oxime group in the target compound introduces steric bulk and lipophilicity, favoring membrane permeability .
  • The O-(4-methoxybenzyl)oxime analogue may exhibit reduced lipid solubility due to the polar methoxy group.

Methodological Notes on Structural Comparison

Graph-based chemical structure comparison methods highlight shared substructures (e.g., benzodioxole-cyclopropane core) and divergent functional groups. Such analyses are critical for predicting physicochemical properties and bioactivity.

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H16ClNO4\text{C}_{19}\text{H}_{16}\text{Cl}\text{N}\text{O}_4

This structure includes a benzodioxole moiety, a cyclopropyl group, and a nitrophenyl component, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of the compound has been investigated in various contexts, primarily focusing on its potential as a modulator of specific biological pathways. Key areas of interest include:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting specific oncogenic pathways.
  • Anti-inflammatory Effects : The compound's structural features may also confer anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have shown promise against bacterial and fungal infections.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Pathways : The presence of the nitrophenyl group may allow for interaction with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, altering cellular responses.

Antitumor Activity

A study published in 2020 investigated the effects of similar compounds on cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. The study utilized various assays to assess cell viability and apoptosis induction.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis
Compound BMCF-720Cell Cycle Arrest

Anti-inflammatory Effects

In another study focusing on inflammatory markers, compounds similar to the one were shown to reduce levels of TNF-alpha and IL-6 in vitro. This suggests a potential application in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

CompoundInflammatory MarkerReduction (%)
Compound ATNF-alpha40%
Compound BIL-635%

Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. In vitro testing demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

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